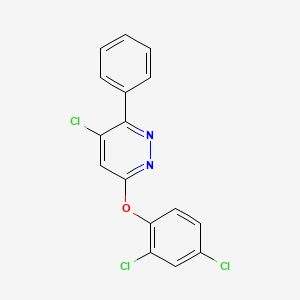

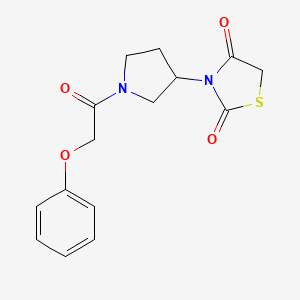

N-甲氧基-6-((四氢呋喃-2-基)甲氧基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of nicotinamide derivatives often involves nucleophilic substitution reactions, amide formation, and sometimes complex organometallic chemistry for functional group introductions. For a molecule like N-methoxy-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, one might predict a multi-step synthesis beginning with nicotinic acid or nicotinamide as the core structure. The introduction of the tetrahydrofuran and methoxy groups could involve strategies like O-alkylation reactions. Abdel-Aziz's work on nicotinamide and nicotinic acid derivatives through Lewis acid-promoted nucleophilic substitution reactions provides a foundational approach that could be adapted for this compound (Abdel-Aziz, 2007).

Molecular Structure Analysis

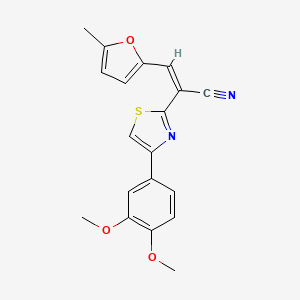

The molecular structure of nicotinamide derivatives is crucial for understanding their chemical behavior and potential applications. Structural analysis typically involves X-ray crystallography or NMR spectroscopy. Cobo et al. discussed how similar compounds exhibit polarized electronic structures, which could imply that N-methoxy-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide might also show such characteristics, influencing its reactivity and interactions with biological molecules (Cobo et al., 2008).

Chemical Reactions and Properties

Nicotinamide derivatives engage in various chemical reactions, including redox reactions, complexation with metals, and participation in biochemical pathways. The presence of functional groups like methoxy and tetrahydrofuran in N-methoxy-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide suggests reactivity towards electrophilic and nucleophilic agents, as well as potential for forming hydrogen bonds and other non-covalent interactions. The study by Babault et al. on bisubstrate inhibitors of nicotinamide N-methyltransferase hints at the nuanced reactivity of nicotinamide derivatives (Babault et al., 2018).

科学研究应用

合成和抗肿瘤活性N-甲氧基-6-((四氢呋喃-2-基)甲氧基)烟酰胺属于更广泛的化合物类别,包括各种6-取代烟酰胺。这些化合物已被合成并评估其抗肿瘤活性。特别是,已报道了6-甲氧基烟酰胺及相关化合物的合成,初步筛选显示对白血病具有中等活性。这表明这些化合物在癌症研究和治疗中可能有应用潜力(Ross, 1967)。

酶活性和代谢影响对烟酰胺N-甲基转移酶(NNMT)的研究,这是一种催化烟酰胺及相关化合物N-甲基化的酶,可以揭示这类物质的代谢作用。了解NNMT活性的生化特性和个体差异,以及其底物识别的结构基础,对于探索烟酰胺衍生物在代谢紊乱和癌症中的治疗潜力至关重要(Rini et al., 1990; Peng et al., 2011)。

除草活性从烟酸衍生的N-(芳基甲氧基)-2-氯烟酰胺的研究揭示了它们对特定杂草的优秀除草活性。这一研究领域展示了烟酰胺衍生物在农业科学中的实用性,为基于这些化学结构开发新的除草剂奠定了基础(Yu et al., 2021)。

癌症中的表观遗传重塑NNMT,在各种癌症中过度表达,通过影响癌细胞的甲基化潜力在表观遗传重塑中发挥作用。这一过程由于从S-腺苷甲硫氨酸中消耗甲基单位而驱动,暗示了代谢酶失调与癌细胞甲基化景观变化之间的直接联系,指向潜在的癌症治疗靶点(Ulanovskaya et al., 2013)。

氧化代谢的抑制已经显示烟酰胺及其衍生物可以抑制肝微粒体混合功能氧化酶对底物的代谢。这种抑制对于理解烟酰胺衍生物与代谢途径之间的相互作用具有重要意义,可能为药物开发和治疗策略提供信息(Schenkman et al., 1967)。

属性

IUPAC Name |

N-methoxy-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-16-14-12(15)9-4-5-11(13-7-9)18-8-10-3-2-6-17-10/h4-5,7,10H,2-3,6,8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPOYGVBHFICFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)C1=CN=C(C=C1)OCC2CCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-bromo-7-{2-[(5-chloro-2-methoxyphenyl)amino]ethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2483507.png)

![7-(3,4-dimethoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2483508.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2483509.png)

![ethyl 1-(11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carbonyl)piperidine-3-carboxylate](/img/structure/B2483522.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2483526.png)

![3-Methyl-8-[3-(triazol-2-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2483528.png)